molecular formula C19H20ClN5O2 B2867566 6-chloro-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 78912-07-9

6-chloro-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2867566
CAS No.: 78912-07-9
M. Wt: 385.85
InChI Key: USQCNPQNXWCSOB-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a chlorine atom and two ethoxyphenyl groups attached to the triazine ring.

Scientific Research Applications

6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Mode of Action

These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it would be possible to map out the biochemical pathways that the compound influences .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. Without this specific information, it’s challenging to describe the exact effects of the compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Similarly, the presence of other molecules could interfere with the compound’s ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 4-ethoxyphenylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process. Additionally, large-scale purification techniques such as column chromatography or crystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxyphenyl groups can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

    Oxidation Reactions: Products include phenols, quinones, and other oxidized derivatives.

    Reduction Reactions: Products include dihydrotriazines and other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with methoxy groups instead of ethoxy groups.

    6-chloro-N,N’-bis(4-phenyl)-1,3,5-triazine-2,4-diamine: Lacks the ethoxy groups, resulting in different chemical properties.

    6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains amino groups, leading to different reactivity and applications.

Uniqueness

6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of the chlorine atom and ethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-3-26-15-9-5-13(6-10-15)21-18-23-17(20)24-19(25-18)22-14-7-11-16(12-8-14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQCNPQNXWCSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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